2,4-dinitro-N-[(E)-(2,3,4-trimethylcyclopent-2-en-1-ylidene)amino]aniline
Overview
Description
2,4-dinitro-N-[(E)-(2,3,4-trimethylcyclopent-2-en-1-ylidene)amino]aniline is a complex organic compound that belongs to the class of nitroanilines. Nitroanilines are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two nitro groups and a unique cyclopentene structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia to form 2,4-dinitroaniline . The cyclopentene structure can be introduced through electrophilic aromatic substitution reactions, where the aniline derivative is reacted with appropriate cyclopentene precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dinitro-N-[(E)-(2,3,4-trimethylcyclopent-2-en-1-ylidene)amino]aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
2,4-dinitro-N-[(E)-(2,3,4-trimethylcyclopent-2-en-1-ylidene)amino]aniline has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-[(E)-(2,3,4-trimethylcyclopent-2-en-1-ylidene)amino]aniline involves its interaction with molecular targets such as proteins and enzymes. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in cells. This oxidative stress can result in cellular damage and apoptosis, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2,4-dinitroaniline: A simpler analog with similar nitro groups but lacking the cyclopentene structure.
2,4,6-trinitroaniline: Contains an additional nitro group, making it more reactive and potentially more toxic.
4-nitro-N-methylaniline: A related compound with a single nitro group and a methyl group on the aniline nitrogen.
Uniqueness
2,4-dinitro-N-[(E)-(2,3,4-trimethylcyclopent-2-en-1-ylidene)amino]aniline is unique due to its cyclopentene structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2,4-dinitro-N-[(E)-(2,3,4-trimethylcyclopent-2-en-1-ylidene)amino]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-8-6-13(10(3)9(8)2)16-15-12-5-4-11(17(19)20)7-14(12)18(21)22/h4-5,7-8,15H,6H2,1-3H3/b16-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSREPDYSHGTGR-DTQAZKPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=C1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(=C1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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